2-Bromo-1,4-difluoro-3-methoxybenzene
Overview
Description
2-Bromo-1,4-difluoro-3-methoxybenzene is an organic compound with the molecular formula C7H5BrF2O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that halides and nitro groups aren’t considered to be functional groups in nomenclature, they are substituents .
Mode of Action
The mode of action of 2-Bromo-1,4-difluoro-3-methoxybenzene involves a free radical reaction. In the initiating step, the NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·): NBS → S· + ·Br. It is the S· that removes the magenta hydrogen to form succinimide (SH): S· + C6H5CH2CH2H3 → SH + C6H5CH (·)CH2CH3. Then C6H5CH (·)CH2CH3 + NBS → C6H5CHBrCH2CH3 + S· and so on .
Biochemical Pathways
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance stabilized carbocation .
Result of Action
It’s known that it has been used in the preparation of 1,4-difluoroanthraquinone, a precursor to ametantrone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,4-difluoro-3-methoxybenzene typically involves the bromination and fluorination of methoxybenzene derivatives. One common method includes the bromination of 1,4-difluoro-3-methoxybenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,4-difluoro-3-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol are employed.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted benzene derivatives.
Scientific Research Applications
2-Bromo-1,4-difluoro-3-methoxybenzene has several applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Research into its derivatives has shown potential in developing new drugs for treating various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2,3-difluoro-4-methoxybenzene
- 2-Bromo-1,3-difluoro-5-methoxybenzene
- 4-Bromo-3,5-difluoroanisole
Uniqueness
2-Bromo-1,4-difluoro-3-methoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-bromo-1,4-difluoro-3-methoxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVTSPLCYEWOMOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679247 | |
Record name | 2-Bromo-1,4-difluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-11-2 | |
Record name | 2-Bromo-1,4-difluoro-3-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70679247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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